Physicochemical Divergence: Computed LogP and TPSA Comparison Against the Unsubstituted Parent Scaffold
The 5-morpholine substituent substantially alters the computed physicochemical profile of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold relative to the unsubstituted parent. The target compound (CAS 2042170-93-2) exhibits a computed XLogP3-AA of −0.1 and a TPSA of 80 Ų, whereas the parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) has a TPSA of approximately 67 Ų and a higher computed LogP owing to the absence of the morpholine oxygen and its associated hydrogen-bond acceptor capacity [1][2]. The molecular weight rises from 163.13 g·mol⁻¹ (parent) to 248.24 g·mol⁻¹ (target), and the hydrogen-bond acceptor count increases from 4 to 6 [1][2]. These differences place the target compound in a distinct region of CNS drug-likeness space—closer to the favorable range for oral bioavailability and blood-brain barrier penetration when compared with the parent scaffold [3].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, MW, HBA count) |
|---|---|
| Target Compound Data | XLogP3-AA: −0.1; TPSA: 80 Ų; MW: 248.24 g·mol⁻¹; HBA: 6; HBD: 1; Rotatable bonds: 2 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6): TPSA: ~67 Ų; MW: 163.13 g·mol⁻¹; HBA: 4; HBD: 1 |
| Quantified Difference | ΔMW: +85.11 g·mol⁻¹ (52% increase); ΔTPSA: +13 Ų; ΔHBA: +2; XLogP3-AA reduced by introduction of morpholine |
| Conditions | PubChem computed properties using XLogP3-AA 3.0 and Cactvs 3.4.8.18; data retrieved 2026 |
Why This Matters
This divergence means that the target compound cannot be replaced by the cheaper, unsubstituted parent scaffold in any application where LogP, TPSA, or hydrogen-bonding capacity influence solubility, membrane permeability, or downstream coupling efficiency.
- [1] PubChem. 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. CID 122672447. https://pubchem.ncbi.nlm.nih.gov/compound/2042170-93-2 View Source
- [2] PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. CID 135565510. https://pubchem.ncbi.nlm.nih.gov/compound/25940-35-6 View Source
- [3] Novotna K et al. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Eur J Med Chem. 2023;259:115674. Compound 11j demonstrated favorable brain-to-plasma ratio (class-level CNS drug-likeness evidence for the 5-morpholinopyrazolo[1,5-a]pyrimidine core). View Source
